molecular formula C12H12O5 B14310758 4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid CAS No. 113282-75-0

4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid

Cat. No.: B14310758
CAS No.: 113282-75-0
M. Wt: 236.22 g/mol
InChI Key: JOHHIFJDVKZRRG-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, a hydroxy group, and a 2-oxobut-3-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Temperature: Room temperature to reflux conditions

Major Products

    Oxidation Products: 4-(4-Ethoxyphenyl)-2-oxobut-3-enoic acid

    Reduction Products: 4-(4-Ethoxyphenyl)-4-hydroxybutanoic acid

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its structural features allow it to interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-Ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl moiety.

    4-Methoxyphenylacetic Acid: A compound with a methoxy group instead of an ethoxy group, used as an intermediate in organic synthesis.

Uniqueness

4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

113282-75-0

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H12O5/c1-2-17-9-5-3-8(4-6-9)10(13)7-11(14)12(15)16/h3-7,13H,2H2,1H3,(H,15,16)

InChI Key

JOHHIFJDVKZRRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O

Origin of Product

United States

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